Hyaluronate Decasaccharide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

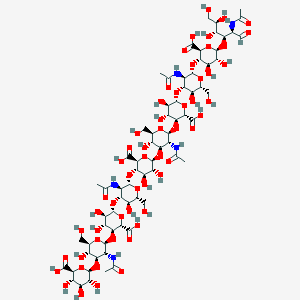

The chemical synthesis of a hyaluronan decasaccharide involves a preactivation-based chemoselective glycosylation strategy . The decasaccharide backbone was successfully constructed with an overall yield of 37% from disaccharide building blocks . The trichloroacetyl group was used as the nitrogen protective group for the glucosamine units .Molecular Structure Analysis

Hyaluronan is an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine . Its secondary structure is characterized by intramolecular hydrogen bonding . The tertiary structure of hyaluronan is sensitively dependent on its environment .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hyaluronan decasaccharide include glycosylation and deprotection . The addition of TMSOTf was found to be crucial to suppress the formation of trichloromethyl oxazoline side product and enable high glycosylation yield .Physical And Chemical Properties Analysis

Hyaluronate Decasaccharide is a solid at 20°C and should be stored at a temperature below 0°C . It is heat sensitive . It has a strong water-retaining ability and visco-elastic properties .科学的研究の応用

Dermal Fillers and Aesthetic Medicine

Hyaluronate Decasaccharide is used in dermal fillers due to its ability to bind water and provide volume. It enhances skin hydration, reduces wrinkles, and improves skin texture. These fillers are commonly used for lip augmentation, nasolabial folds, and facial contouring .

Wound Healing and Tissue Repair

Hyaluronic acid derivatives, including Hyaluronate Decasaccharide, play a crucial role in wound healing. They promote tissue regeneration, reduce inflammation, and enhance cell migration. Topical applications or hydrogels containing these derivatives accelerate wound closure and improve scar formation .

Ophthalmology

In ophthalmic surgery, Hyaluronate Decasaccharide is used as a viscoelastic agent during cataract surgery. It maintains the anterior chamber depth, protects corneal endothelium, and facilitates intraocular lens implantation. Additionally, it aids in reducing postoperative inflammation .

Drug Delivery Systems

Researchers explore using Hyaluronate Decasaccharide as a carrier for drug delivery. Its biocompatibility, water-binding capacity, and ability to target specific tissues make it an attractive option. By conjugating drugs to HA fragments, targeted therapy becomes feasible .

Anti-Inflammatory Applications

Hyaluronate Decasaccharide exhibits anti-inflammatory properties. It modulates immune responses, reduces cytokine production, and inhibits leukocyte migration. These effects are relevant in conditions like arthritis, where inflammation plays a central role .

Neuroprotection and Brain Health

Emerging research suggests that HA derivatives, including Hyaluronate Decasaccharide, may have neuroprotective effects. They enhance brain cell survival, reduce oxidative stress, and potentially mitigate neurodegenerative diseases .

作用機序

Target of Action

Hyaluronate Decasaccharide, a component of Hyaluronic Acid (HA), primarily targets the structural cells of the skin . HA is a naturally occurring glycosaminoglycan found in vertebrate connective, epithelial, and nervous tissues . It plays a crucial role in many vital organismal functions, such as cellular and tissue development, migration, and repair after injury or inflammation .

Mode of Action

Hyaluronate Decasaccharide interacts with its targets by binding to the proteoglycan from bovine nasal septum cartilage . This interaction is highly specific and effective when the hyaluronate consists of at least five repeats .

Biochemical Pathways

The biosynthesis pathway of HA involves the conversion of glucose-6-phosphate to glucose-1-phosphate by α-phosphoglucomutase . The HA synthesis pathway can be divided into two sets. In the first set of reactions, glucose-6-phosphate is converted to glucose-1-phosphate . Many functions of HA are mediated by specific receptors at the cellular level .

Pharmacokinetics

The pharmacokinetics of Hyaluronate Decasaccharide involves its degradation, absorption, and release profile of the drug . The inclusion of physiologically active molecules into a naturally occurring polymer matrix can improve these properties, thus boosting the therapeutic impact and potentially even reducing the frequency of administration .

Result of Action

The result of the action of Hyaluronate Decasaccharide is a series of mechanisms that lead to angiogenic activities . These include the stimulation of endothelial cell proliferation and migration, the expression of inflammatory cytokines, and the production of different types of collagen . These activities give low MM HA the ability to stimulate wound healing and tissue repair .

Action Environment

The action of Hyaluronate Decasaccharide is influenced by environmental factors such as pH and temperature . For instance, high pH and temperature can degrade HA, affecting its molecular mass and structure . This degradation can influence the compound’s action, efficacy, and stability .

将来の方向性

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGYLKSHPJKCDO-OOUJDVOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@@H]7[C@H]([C@@H](O[C@@H]([C@H]7O)CO)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N5O56 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1914.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hyaluronate Decasaccharide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)

![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)